1-benzyl-4-(2-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-7-5-6-10-18(16)20-13-11-19(12-14-20)15-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMMCVGUYQFJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-(2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with benzyl chloride and 2-methylphenyl chloride under basic conditions. The reaction typically takes place in the presence of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Benzyl-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The benzyl and 2-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Hydrogenation: Catalytic hydrogenation can be used to reduce the aromatic rings to cyclohexane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-Benzyl-4-(2-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-methylphenyl)piperazine involves its interaction with molecular targets such as receptors, enzymes, and ion channels. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. It can also inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
The pharmacological profile of 1-benzyl-4-(2-methylphenyl)piperazine is influenced by substituents on the piperazine ring. Key comparisons include:
Key Observations :
- The 2-methylphenyl group enhances selectivity for serotonin receptors (e.g., 5-HT1A) compared to para- or meta-substituted phenyl groups, likely due to steric and electronic effects .
- Benzyl groups improve solubility compared to phenyl substituents, as seen in quinolone derivatives (e.g., compound 8b vs. 8a in ) .
- Fluorine substitution (e.g., 3-fluorobenzyl in ) may enhance metabolic stability by resisting oxidative metabolism, a common issue with piperazine rings .
Pharmacological Activity
- BACE1 Inhibition : Compounds with benzyl or phenylsulfonyl groups (e.g., 1-benzyl-4-(piperazin-1-yl)-1H-indole) show moderate BACE1 inhibition (IC₅₀ ~20 mM), but activity drops by 42.8% when substituents are altered (e.g., compound 32 in ) .
- 5-HT Receptor Modulation: The 2-methylphenyl group in this compound contributes to subnanomolar 5-HT1A affinity when paired with a three-carbon alkyl linker, as seen in coumarin derivatives (e.g., compound 5d in ) .
Physicochemical Properties
- Solubility : Piperazines with ethylene spacers (e.g., 8ac, 8ad) exhibit higher aqueous solubility (≥80 μM) due to favorable pKa values (~6–7) . Direct attachment of bulky groups (e.g., N-phenylpiperazinyl) reduces solubility (<20 μM), but benzyl groups mitigate this effect .
- ClogD : Lower ClogD values correlate with reduced metabolic clearance, as observed in piperazine isosteres designed to avoid hepatic oxidation .
Metabolic Stability
Piperazine rings are prone to N-dealkylation and oxidation (e.g., metabolite C in ). Structural modifications, such as fluorination () or isosteric replacement (e.g., morpholine), can improve stability but may reduce receptor affinity .
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-4-(2-methylphenyl)piperazine, and how can reaction conditions be tailored to improve yield?
Synthesis typically involves alkylation or acylation of the piperazine core with benzyl and aryl substituents. Key steps include:
- Alkylation : Reacting piperazine with 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Temperature control : Maintaining 60–80°C to minimize side reactions like over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .
For enantioselective synthesis, asymmetric lithiation using s-BuLi and (-)-sparteine can achieve stereocontrol, though electrophile choice critically impacts enantiomeric excess (e.g., 70–85% ee) .
Q. Which spectroscopic and computational methods are most reliable for structural characterization of this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for benzyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected m/z: ~307.2 for C₁₉H₂₂N₂) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and optimize reaction pathways .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential irritancy .
- Store in airtight containers at 2–8°C to prevent degradation .
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, methoxy groups) impact the compound’s biological activity?
- Dopamine receptor affinity : Fluorination at the benzyl position (e.g., 4-fluorobenzyl) enhances binding to D3 receptors (IC₅₀: 12 nM vs. 45 nM for unsubstituted analogs) .
- Methoxy groups : Substitution at the 2-methylphenyl ring reduces metabolic clearance in liver microsomes (t₁/₂ increased from 1.2 to 3.8 hours) .
- Nitrogen acylation : Introducing carboxamide groups (e.g., N-benzyl-4-fluoroethyl) improves blood-brain barrier permeability (logP: 2.1 vs. 1.4 for parent compound) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting receptor binding affinities)?
- Standardized assays : Use radioligand binding assays (e.g., ³H-spiperone for serotonin receptors) with consistent cell lines (e.g., HEK293) .
- Meta-analysis : Cross-reference data with structurally similar piperazines (e.g., 1-(3,4-methylenedioxybenzyl) analogs) to identify trends in substituent-activity relationships .
- Control for stereochemistry : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to exclude confounding effects from racemic mixtures .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?
- Core rigidity : Introducing sp³-hybridized carbons (e.g., piperidine fusion) reduces off-target binding to adrenergic receptors .
- Hydrogen-bond donors : Adding hydroxyl groups to the 2-methylphenyl moiety improves selectivity for 5-HT₁A over 5-HT₂A receptors (Ki ratio: 8:1 vs. 2:1) .
- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., dopamine D2 receptor) to optimize substituent positioning .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuropharmacological potential?
- In vitro :
- In vivo :
Q. How can computational tools predict off-target interactions or toxicity risks?
- Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., BindingDB) to identify unintended targets .
- ADMET prediction : SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP450 inhibition) and cardiotoxicity (hERG channel binding) .
Q. What strategies improve the compound’s utility as a chemical probe for mechanistic studies?
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled versions for NMR-based binding studies .
- Photoaffinity tags : Incorporate diazirine groups to capture transient protein interactions .
- Fluorescent derivatives : Attach BODIPY dyes for live-cell imaging of receptor localization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
